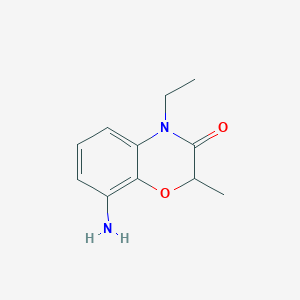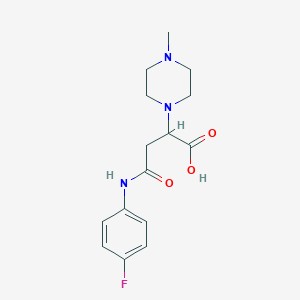![molecular formula C15H12ClN3OS B2435116 2-[(3-Chlorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896347-87-8](/img/structure/B2435116.png)
2-[(3-Chlorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Chlorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one, also known as CTMP, is a novel psychoactive substance that has gained attention in recent years due to its potential use as a research chemical. CTMP is a member of the pyrido[1,2-a][1,3,5]triazine family of compounds, which are known to have central nervous system (CNS) effects. CTMP has been reported to have stimulant properties, similar to other drugs such as methylphenidate and cocaine.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The synthesis of related heterocyclic compounds demonstrates the interest in exploring the structural and electronic properties of triazine derivatives. For instance, studies on 4,7-diaryl-2-ethylsulfanylpyrazolo[1,5-a][1,3,5]triazines have shown evidence of aromatic delocalization in the pyrazole rings, highlighting the conformational diversity of ethylsulfanyl substituents and the absence of hydrogen bonds in their crystal structures. These findings indicate a potential for diverse chemical reactivity and interaction patterns (Insuasty et al., 2008).
Another study focused on the crystal structure of anilazine, a triazine fungicide, illustrating the minimal dihedral angle between the planes of the triazine and benzene rings, which forms two-dimensional networks through weak hydrogen bonds and short Cl⋯Cl contacts. This structural insight could inform the design of new triazine-based compounds with tailored properties (Jeon et al., 2014).
Biological Activity Studies
Triazine derivatives have been synthesized and evaluated for various biological activities, including antimicrobial, antioxidant, and antitumor activities. For example, a study reported the preparation of nitrogen heterocycles from 4-Benzylidene-2-(p-chlorophenyl)-4H-oxazol-5-one and their subsequent evaluation against antioxidant and antitumor activities, revealing significant biological potential (El-Moneim et al., 2011).
Additionally, novel sulfonamide incorporating piperazine, aminoalcohol, and 1,3,5-triazine structural motifs have been investigated for their inhibitory action against carbonic anhydrase isoforms, which are relevant for the development of anticancer drugs. This research demonstrates the utility of triazine derivatives in medicinal chemistry and drug design (Havránková et al., 2018).
Chemical Properties and Applications
- The chemical properties of triazine derivatives, such as their reactivity in synthesis and potential for creating novel materials, have been extensively explored. A study on the synthesis, characterization, and BSA-binding studies of novel sulfonated zinc-triazine complexes sheds light on their water solubility and potential for biological applications, particularly in drug delivery systems and as imaging agents (Abeydeera et al., 2018).
Eigenschaften
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c1-10-4-3-7-19-13(10)17-14(18-15(19)20)21-9-11-5-2-6-12(16)8-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBIJPOEGVPYJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chlorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

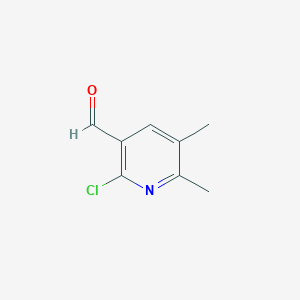
![2-(4-Nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol](/img/structure/B2435036.png)
![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2435037.png)
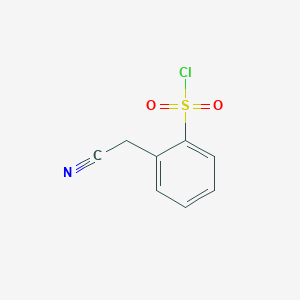
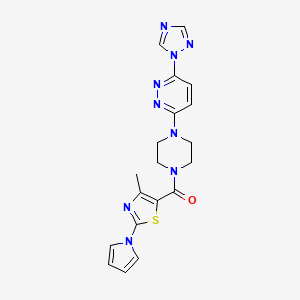
![1-(4-chlorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2435042.png)

![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2435047.png)


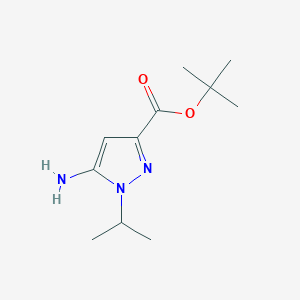
![1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione](/img/structure/B2435052.png)
